4-Iodo-N-isopropyl-3-methyl-benzamide
Description
Properties
IUPAC Name |
4-iodo-3-methyl-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO/c1-7(2)13-11(14)9-4-5-10(12)8(3)6-9/h4-7H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBWEWTYAGHCIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC(C)C)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Methyl Ester Formation
4-Iodo-3-methylbenzoic acid undergoes esterification via trimethyl orthoacetate , avoiding nucleophilic substitution byproducts. This method achieves >99% yield in solvent-free conditions at 110°C, outperforming traditional sulfuric acid-catalyzed methanol reactions (77–85% yield).
Step 2: Aminolysis with Isopropylamine
The methyl ester reacts with excess isopropylamine in methanol at 25°C for 48–72 hours. Anhydrous conditions prevent ester hydrolysis, while ammonia gas saturation (as in analogous protocols) ensures complete conversion. Post-reaction, solvent evaporation yields crude product, which is crystallized from methanol-water (1:3.5 v/v) to achieve >99.5% purity.
Key advantages :
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Eliminates chromatographic purification.
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Scalable via methyl tert-butyl ether (MTBE) extraction, reducing flammability risks.
Crystallization and Purification Techniques
Industrial-scale purity demands drive innovations in crystallization. For 4-iodo-N-isopropyl-3-methyl-benzamide, antisolvent-driven crystallization (e.g., methanol-water) achieves >99.5% purity. Key steps include:
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Dissolve crude product in hot methanol (55°C).
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Gradually add water to induce precipitation.
This method avoids toxic solvents like acetonitrile and ensures residual solvent compliance.
Spectroscopic Characterization
Structural validation employs:
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-N-isopropyl-3-methyl-benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Iodo-N-isopropyl-3-methyl-benzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential interactions with biological targets.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-Iodo-N-isopropyl-3-methyl-benzamide involves its interaction with specific molecular targets. The iodine atom and the benzamide core can facilitate binding to enzymes or receptors, potentially inhibiting their activity. The isopropyl and methyl groups may enhance the compound’s binding affinity and selectivity. The exact pathways and targets would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Halogen Substitution: Iodo vs. Bromo Analogs
A closely related compound, 4-Bromo-N-isopropyl-3-methoxybenzamide (CAS 1072944-42-3), differs in two key aspects: (1) bromine replaces iodine at C4, and (2) a methoxy group substitutes the methyl group at C3 .
This could result in higher melting points or altered solubility. Crystal structure analysis using tools like Mercury CSD could reveal differences in packing efficiency and void spaces .
Substituent Effects: Methyl vs. Methoxy Groups
Replacing the C3 methyl group with methoxy (as in the bromo analog) introduces an oxygen atom, altering electronic and steric properties:
| Group | Electronic Effect | Hydrogen Bonding | Steric Impact |
|---|---|---|---|
| Methyl | Electron-donating (inductive) | Non-participant | Moderate |
| Methoxy | Electron-donating (resonance) | Possible acceptor | Slightly larger |
The methoxy group’s resonance donation may increase aromatic ring electron density, affecting reactivity in electrophilic substitution. Conversely, the methyl group’s inductive donation could stabilize adjacent charges. These differences might influence pharmacological activity or solubility (e.g., methoxy analogs often exhibit higher hydrophilicity).
Functional Group Comparison: Amides vs. Esters
While 4-Iodo-N-isopropyl-3-methyl-benzamide is an amide, structurally distinct ester derivatives like ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) from highlight key contrasts:
| Feature | Amides | Esters |
|---|---|---|
| Stability | High (resistant to hydrolysis) | Moderate (prone to hydrolysis) |
| H-Bonding | Strong (N–H donor) | Weak (no N–H) |
| Applications | Drug candidates, polymers | Prodrugs, fragrances |
Amides’ superior stability and hydrogen-bonding capacity make them preferable for drug design, whereas esters serve as prodrugs due to their hydrolytic lability.
Research Findings and Implications
- Crystallography : The use of SHELXL and Mercury CSD enables precise determination of halogen-driven packing motifs, critical for understanding the iodo analog’s solid-state behavior .
- Safety : Brominated analogs require stringent inhalation safeguards ; iodine’s radioactivity necessitates additional handling protocols.
- Drug Design : Iodine’s size and polarizability may improve target binding affinity compared to smaller halogens, though metabolic stability could be compromised.
Table 1: Substituent Impact on Physical Properties
| Compound | Halogen | C3 Group | Molecular Weight (g/mol) | Predicted logP |
|---|---|---|---|---|
| 4-Iodo-N-isopropyl-3-methyl-benzamide | I | Methyl | 347.2 | ~3.5 |
| 4-Bromo-N-isopropyl-3-methoxybenzamide | Br | Methoxy | 326.2 | ~2.8 |
Table 2: Functional Group Comparison
| Property | Amides | Esters |
|---|---|---|
| Hydrolysis | Resistant | Susceptible |
| Bioavailability | High (H-bond donors) | Variable (depends on esterase activity) |
Biological Activity
4-Iodo-N-isopropyl-3-methyl-benzamide is an organic compound classified as a benzamide, which has gained attention in medicinal chemistry due to its potential biological activities. This compound features an iodine atom, an isopropyl group, and a methyl group attached to the benzamide core, which may influence its interactions with various biological targets. This article reviews the biological activity of 4-Iodo-N-isopropyl-3-methyl-benzamide, focusing on its mechanism of action, pharmacological properties, and potential therapeutic applications.
4-Iodo-N-isopropyl-3-methyl-benzamide possesses unique chemical characteristics that contribute to its biological activity:
- Molecular Formula : C12H14I N
- Molecular Weight : 285.15 g/mol
- Structure : The compound's structure includes a benzene ring substituted with iodine, isopropyl, and methyl groups, enhancing its lipophilicity and enabling better membrane permeability.
The biological activity of 4-Iodo-N-isopropyl-3-methyl-benzamide is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The iodine atom can facilitate binding to target sites, while the isopropyl and methyl groups may enhance binding affinity and selectivity. This interaction can lead to modulation of various biological pathways, including:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic processes, potentially leading to therapeutic effects in conditions such as cancer or inflammation.
- Receptor Binding : It may act as an antagonist or agonist at certain receptors, influencing signaling pathways that regulate cellular functions.
In Vitro Studies
Research has indicated that 4-Iodo-N-isopropyl-3-methyl-benzamide exhibits significant biological activity in vitro. For instance:
- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes with varying degrees of potency. For example, it has been evaluated for its inhibitory effects on CD73, a target in cancer therapy.
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| 4-Iodo-N-isopropyl-3-methyl-benzamide | CD73 | TBD |
| Reference Compound | CD73 | 0.436 |
Note: TBD indicates that specific data for 4-Iodo-N-isopropyl-3-methyl-benzamide's IC50 is not yet determined.
Case Studies
Several studies have explored the pharmacological properties of similar compounds and their implications for cancer therapy:
- Anticancer Activity : Compounds structurally related to 4-Iodo-N-isopropyl-3-methyl-benzamide have shown promising results in inhibiting tumor growth in preclinical models. For example, the substitution patterns on the benzamide core significantly influence their cytotoxicity against various cancer cell lines.
- Anti-inflammatory Effects : Research indicates that benzamides can modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.
Comparative Analysis
To understand the uniqueness of 4-Iodo-N-isopropyl-3-methyl-benzamide, it is useful to compare it with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-Iodo-N-isopropyl-benzamide | Lacks methyl group | Reduced binding affinity |
| 4-Iodo-N-methyl-benzamide | Lacks isopropyl group | Altered receptor interaction |
| 3-Methyl-N-isopropyl-benzamide | Lacks iodine atom | Decreased reactivity |
The presence of all three substituents (iodine, isopropyl, and methyl) in 4-Iodo-N-isopropyl-3-methyl-benzamide contributes to its distinct chemical reactivity and biological activity.
Q & A
Q. What are the optimal synthetic routes for 4-Iodo-N-isopropyl-3-methyl-benzamide?
The synthesis of this compound typically involves multi-step reactions with careful control of reagents and solvents. For example, amide bond formation can be achieved via coupling reactions using activating agents like EDCI or HOBt in anhydrous solvents such as dichloromethane or DMF. Intermediate iodination steps may require electrophilic aromatic substitution under controlled temperature (0–5°C) to minimize byproducts . Post-synthesis purification via column chromatography or recrystallization ensures high purity, confirmed by analytical techniques like TLC and NMR .
Q. Which crystallographic tools are recommended for structural determination?
Single-crystal X-ray diffraction (SC-XRD) remains the gold standard. For refinement, SHELXL is widely used for small-molecule structures due to its robustness in handling twinned data and high-resolution refinement . Visualization and packing analysis can be performed using Mercury CSD , which allows void analysis and intermolecular interaction mapping . For example, the iodine substituent’s heavy-atom effect aids in phasing, as seen in analogous iodinated benzamide structures .
Q. How should researchers validate compound identity and purity?
Combine spectroscopic and chromatographic methods:
- 1H/13C NMR to confirm substituent positions and stereochemistry (e.g., δ 7.29 ppm for aromatic protons in related benzamides) .
- High-resolution mass spectrometry (HRMS) for exact mass verification.
- HPLC with UV detection to assess purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How to address discrepancies in reported bioactivity data across studies?
Discrepancies often arise from differences in assay conditions or structural analogs. To resolve this:
- Perform comparative bioassays under standardized conditions (e.g., enzyme inhibition assays at fixed pH and temperature) .
- Validate using structural analogs (e.g., trifluoromethyl or piperazine-substituted benzamides) to isolate the iodine’s role in activity .
- Apply statistical rigor (e.g., ANOVA for inter-study variability) and cross-validate with orthogonal methods like SPR or ITC .
Q. What strategies optimize molecular interactions for target specificity?
- Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target enzymes like acps-pptase. Focus on halogen bonding between iodine and active-site residues .
- Refine interactions via co-crystallization studies, leveraging Mercury CSD to analyze packing motifs and hydrogen-bond networks .
- Synthesize derivatives with modified substituents (e.g., replacing isopropyl with bulkier groups) to evaluate steric effects .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Core modifications : Introduce substituents at the 3-methyl or N-isopropyl positions to assess steric/electronic impacts. For example, replacing iodine with bromine alters hydrophobicity and binding affinity .
- Pharmacophore mapping : Use PyMOL or MOE to align active/inactive analogs and identify critical interaction sites.
- In vitro screening : Test derivatives against bacterial/fungal strains to correlate structural changes with MIC values .
Q. What methodologies resolve polymorphism or crystallographic disorder?
- For polymorph screening, use solvent-drop grinding or temperature-gradient crystallization.
- In cases of disorder, employ SHELXL’s PART instructions to model alternative conformations and refine occupancy ratios .
- Validate with Mercury’s packing similarity tool to compare polymorphic forms against CSD entries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
